benzyl N-[(2S)-2-hydroxypropyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl N-[(2S)-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
RKYZDASODLLCMM-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl N 2s 2 Hydroxypropyl Carbamate
Stereoselective Synthesis Pathways
Stereoselective methods are paramount in ensuring the enantiomeric purity of the final product. These pathways include leveraging naturally available chiral molecules, using chiral catalysts to direct the formation of the desired stereoisomer, and employing enzymes to resolve racemic mixtures or create enantiopure precursors.
The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids and sugars that can be used as starting materials for complex chiral molecules. wikipedia.org For the synthesis of benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate, the key chiral precursor is (S)-1-amino-2-propanol. This precursor can be readily synthesized from the naturally occurring amino acid, L-alanine ((S)-alanine).
One common method involves the reduction of the carboxylic acid group of L-alanine. For instance, L-alanine methyl ester hydrochloride can be reduced using a strong reducing agent like sodium borohydride (B1222165) to yield (S)-2-amino-1-propanol. chemicalbook.com Another approach is the reduction of (S)-(-)-lactamide, which can be derived from (S)-lactic acid (also from the chiral pool), with lithium aluminium hydride (LiAlH₄) in a solvent like tetrahydrofuran. chemicalbook.com These methods efficiently transfer the stereocenter from the starting natural product to the desired amino alcohol precursor.
Table 1: Chiral Pool Synthesis of (S)-1-amino-2-propanol An interactive data table will be provided in the final output.
| Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|
| L-Alanine Methyl Ester | Sodium Borohydride (NaBH₄) | (S)-1-amino-2-propanol | Reduction of Ester |
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis by creating the chiral centers from achiral starting materials. The Sharpless Asymmetric Aminohydroxylation (SAA) is a premier method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. organic-chemistry.orgnih.gov This reaction can be envisioned for the synthesis of benzyl N-[(2S)-2-hydroxypropyl]carbamate by starting with allyl benzyl carbamate (B1207046).
The SAA reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). organic-chemistry.orgnptel.ac.in The nitrogen source is a salt of an N-halo-carbamate, such as a sodium N-chlorobenzylcarbamate. The catalytically active species is believed to be an imidotrioxoosmium(VIII) complex, which adds across the double bond of the alkene in a stereoselective manner, dictated by the choice of the chiral ligand. organic-chemistry.orgnptel.ac.in Hydrolysis of the resulting osmium(VI) azaglycolate intermediate releases the desired amino alcohol product. organic-chemistry.org The use of a (DHQ)₂-PHAL ligand, for example, would selectively produce the (S)-enantiomer from the allyl carbamate precursor.
Table 2: Key Components of Sharpless Asymmetric Aminohydroxylation An interactive data table will be provided in the final output.
| Component | Role | Example |
|---|---|---|
| Substrate | Achiral alkene precursor | Allyl benzyl carbamate |
| Catalyst | Metal center for oxidation | Osmium Tetroxide (OsO₄) |
| Chiral Ligand | Induces enantioselectivity | (DHQ)₂-PHAL |
Biocatalysis provides an environmentally benign and highly selective route to enantiopure compounds. For preparing the (S)-1-amino-2-propanol precursor, two primary enzymatic strategies are employed: kinetic resolution of a racemate and asymmetric synthesis from a prochiral substrate.
Enzymatic Kinetic Resolution (EKR): In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. jocpr.com For racemic 1-amino-2-propanol, a common method is lipase-catalyzed resolution. lookchem.com The racemic amino alcohol is first protected (e.g., with an alkoxycarbonyl group) and then esterified. A lipase (B570770), such as Candida antarctica lipase B (CALB), can then selectively hydrolyze the ester of one enantiomer, leaving the other enantiomer as the unreacted ester. lookchem.commdpi.com Alternatively, the lipase can selectively acylate one enantiomer of the racemic amino alcohol in a non-aqueous solvent, achieving the same separation. lookchem.com
Asymmetric Synthesis: A more atom-economical approach is the asymmetric synthesis from a prochiral ketone. Amine transaminases (ATAs) are enzymes that can catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone. nih.gov To synthesize (S)-1-amino-2-propanol, an (S)-selective transaminase can be used to aminate the prochiral ketone 1-hydroxy-2-propanone. mbl.or.kr This reaction can achieve high conversion and excellent enantiomeric excess (>99%), providing a direct route to the desired chiral amino alcohol. rsc.org
Protecting Group Strategies for Amino Alcohols
Amino alcohols are bifunctional molecules containing both a nucleophilic amino group and a hydroxyl group. To achieve selective reactions and prevent unwanted side reactions during synthesis, it is often necessary to temporarily block, or "protect," one of these functional groups.
The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis. masterorganicchemistry.com Its popularity stems from several advantageous characteristics:
Stability: The Cbz group is robust and stable to a wide range of reaction conditions, including many basic, nucleophilic, and mildly acidic conditions. highfine.com This stability makes the protected compound easier to handle and purify. Introduction of the Cbz group often induces crystallization. highfine.com
Prevention of Side Reactions: By protecting the amine, the Cbz group prevents its participation in unwanted reactions such as N-acylation, N-alkylation, or intramolecular cyclization with the adjacent hydroxyl group.
Mild Removal: The primary advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). masterorganicchemistry.com This deprotection method is highly selective and typically does not affect other functional groups that might be sensitive to acidic or basic cleavage conditions. organic-chemistry.org
The introduction of the Cbz protecting group onto the amino function of (S)-1-amino-2-propanol is a straightforward and high-yielding reaction. The most common method is to react the amino alcohol with benzyl chloroformate (Cbz-Cl) under alkaline conditions. masterorganicchemistry.comhighfine.com
The reaction is typically performed in a biphasic system or an aqueous medium where the pH is maintained between 8 and 10 using a base such as sodium carbonate or a sodium carbonate/sodium bicarbonate buffer. highfine.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The base serves to neutralize the hydrochloric acid (HCl) that is generated during the reaction. total-synthesis.com Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in certain systems. total-synthesis.comcommonorganicchemistry.com
Table 3: Reagents for Cbz Protection of (S)-1-amino-2-propanol An interactive data table will be provided in the final output.
| Reagent | Base | Byproduct |
|---|---|---|
| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate (Na₂CO₃) | Hydrochloric Acid (HCl) |
Orthogonal Protecting Groups
In the context of multi-step synthesis, the concept of orthogonal protecting groups is fundamental. biosynth.com A protecting group strategy is considered orthogonal if the deprotection of one group can be achieved without affecting another. biosynth.com this compound contains two functional groups that may require protection: the amine (protected as a benzyloxycarbonyl carbamate, Cbz) and the secondary alcohol.
The Cbz group is a well-established protecting group for amines. It is stable to a wide range of reaction conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). mdpi.com This allows for the selective deprotection of the amine.
If a synthetic route required modification of the amine while the hydroxyl group remains unchanged, the hydroxyl group would need to be protected with a group that is stable to hydrogenolysis. A silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, would be an excellent orthogonal choice. The TBS group is stable to the conditions used for Cbz removal but can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality allows for the selective unmasking of either the amine or the alcohol, providing significant synthetic flexibility.
| Protecting Group | Functionality Protected | Cleavage Conditions | Orthogonal to Cbz? |
|---|---|---|---|
| Benzyloxycarbonyl (Cbz) | Amine | H₂, Pd/C (Hydrogenolysis) | N/A |
| tert-Butyldimethylsilyl (TBS) | Alcohol | F⁻ (e.g., TBAF) | Yes |
| Acetyl (Ac) | Alcohol | Base (e.g., K₂CO₃, MeOH) | Yes |
| Benzyl (Bn) | Alcohol | H₂, Pd/C (Hydrogenolysis) | No (Cleaved simultaneously) |
Isolation and Purification Techniques in Stereoselective Synthesis
Following the synthesis of this compound, a meticulous isolation and purification process is required to remove unreacted starting materials, reagents, and byproducts, while ensuring the stereochemical integrity of the product is maintained.
The initial step is typically an aqueous work-up. The reaction mixture is diluted with an organic solvent and washed with water or brine to remove water-soluble impurities. An acidic or basic wash may be employed to remove any remaining basic or acidic reagents, respectively.
The primary method for purification is flash column chromatography on silica (B1680970) gel. nih.gov This technique separates compounds based on their polarity. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. mdpi.com The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com
If the final product is a crystalline solid, recrystallization can be an effective final purification step to obtain a highly pure material. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Confirmation of the structure and purity of the isolated product is achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. To confirm the enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) may be utilized.
| Technique | Principle | Application |
|---|---|---|
| Aqueous Work-up/Extraction | Partitioning between immiscible organic and aqueous phases based on solubility. | Initial removal of water-soluble reagents and byproducts (e.g., salts). |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. | Primary purification method to separate the product from starting materials and non-polar/polar impurities. nih.gov |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification step for crystalline solids to achieve high purity. |
| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a smaller scale for rapid analysis. | Monitoring reaction progress and identifying appropriate solvent systems for column chromatography. mdpi.com |
Chemical Reactivity and Transformations of Benzyl N 2s 2 Hydroxypropyl Carbamate
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate is a primary site for various chemical modifications. Its reactivity is typical of a secondary alcohol, allowing for transformations such as esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often facilitated by a catalyst or a coupling agent. For instance, N-protected amino acids can be esterified with various alcohols in the presence of reagents like 4-(dimethylamino)pyridine (DMAP), which activates the corresponding N-hydroxysuccinimide esters for nucleophilic attack by the alcohol. core.ac.uk This principle can be applied to the esterification of the hydroxyl group in benzyl N-[(2S)-2-hydroxypropyl]carbamate.
Etherification, the formation of an ether linkage, can also be achieved at the hydroxyl position. This typically involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). The choice of base and solvent is critical to avoid side reactions involving the carbamate (B1207046) group.
| N-Protecting Group | Alcohol/Acid | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-Benzyloxycarbonyl (Cbz) | Methanol | N-hydroxysuccinimide ester, DMAP | CH₂Cl₂ | High | core.ac.uk |
| N-tert-Butyloxycarbonyl (Boc) | Benzyl Alcohol | N-hydroxysuccinimide ester, DMAP | CH₂Cl₂ | Satisfactory to High | core.ac.uk |
| N-Cbz | Thiolacetic Acid | DEAD, PPh₃ (Mitsunobu) | THF | Good | researchgate.net |
Oxidation Reactions
The secondary alcohol functionality can be oxidized to a ketone, yielding benzyl N-[(2S)-2-oxopropyl]carbamate. The choice of oxidant is crucial to ensure selectivity and to avoid over-oxidation or reaction with the Cbz-protected amine. Mild oxidizing agents are generally preferred. Common methods compatible with N-protected amino alcohols include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and DMSO) and Dess-Martin periodinane (DMP) oxidation. nih.gov Enzymatic oxidation, for example using chloroperoxidase (CPO), has also been explored for the oxidation of N-Cbz protected amino alcohols to the corresponding aldehydes or ketones. uab.cat
| Substrate Type | Oxidizing Agent/System | Product | Notes | Reference |
|---|---|---|---|---|
| Primary Alcohol | TEMPO-catalyzed | Carboxylic Acid | Used in the synthesis of a bis-Cbz protected piperazic acid derivative. nih.gov | nih.gov |
| Primary Alcohol | CrO₃-pyridine then Ag₂O | Carboxylic Acid | Two-step process for converting N-protected amino alcohols back to amino acids. core.ac.uk | core.ac.uk |
| Primary Alcohol | Chloroperoxidase (CPO), H₂O₂ or t-BuOOH | Aldehyde | Enzymatic oxidation with substrate specificity observed. uab.cat | uab.cat |
Nucleophilic Substitution at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These functional groups are excellent leaving groups and can be readily displaced by a variety of nucleophiles.
Another well-established method for achieving nucleophilic substitution with inversion of stereochemistry is the Mitsunobu reaction. researchgate.net In this reaction, the alcohol is treated with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile. This in-situ activation of the hydroxyl group allows for its displacement. This strategy has been successfully applied to N-Cbz-protected amino alcohols for esterification with thiolacetic acid. researchgate.net
Reactions Involving the Carbamate Nitrogen
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. total-synthesis.com
Deprotection Strategies for the Cbz Group
The removal of the Cbz group to liberate the free amine is a common and crucial transformation. The most prevalent method is hydrogenolysis. total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). google.com The reaction proceeds under mild conditions and produces the free amine, toluene, and carbon dioxide as byproducts.
Alternative deprotection methods are available for substrates that are sensitive to catalytic hydrogenation. These include the use of strong acids such as HBr in acetic acid, or Lewis acids like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). organic-chemistry.org More recently, nucleophilic deprotection protocols, for example using 2-mercaptoethanol, have been developed for substrates with sensitive functionalities. organic-chemistry.org
| Method | Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Ambient pressure and temperature, various solvents (e.g., MeOH, EtOH) | Mild, high-yielding, clean byproducts | total-synthesis.comgoogle.com |
| Acidolysis | HBr in Acetic Acid | Room temperature | Useful for substrates incompatible with hydrogenation | wikipedia.org |
| Lewis Acid Catalysis | AlCl₃ in HFIP | Room temperature | Cost-effective, scalable, tolerates reducible groups | organic-chemistry.org |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | 75 °C in DMA | Superior for substrates with sensitive functionalities | organic-chemistry.org |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, direct N-alkylation of the carbamate nitrogen is generally not a feasible reaction under standard alkylating conditions. The typical synthetic route to obtain an N-alkylated product involves deprotection of the Cbz group followed by alkylation of the resulting primary amine.
However, N-acylation of carbamates is possible under specific catalytic conditions. The reaction of carbamates with carboxylic acid anhydrides can be promoted by Lewis acids, such as zinc chloride (ZnCl₂), to produce N-acyl products in good yields. semanticscholar.orgresearchgate.net This transformation can also be achieved using heteropolyacids as catalysts under solvent-free conditions. sciforum.net These methods activate the carbamate nitrogen, facilitating its acylation by an acylating agent. semanticscholar.orgsciforum.net
| Acylating Agent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetic Anhydride | ZnCl₂ (10 mol%) | Room Temperature, Solvent-free | N-Acetyl Benzyl Carbamate | 96% | semanticscholar.org |
| Acetic Anhydride | FeCl₃ (10 mol%) | Room Temperature, Solvent-free | N-Acetyl Benzyl Carbamate | 94% | semanticscholar.org |
| Acetic Anhydride | Wells-Dawson heteropolyacid | Room Temperature, Solvent-free | N-Acetyl Benzyl Carbamate | 96% | sciforum.net |
Transformations of the Alkyl Chain of this compound
The alkyl chain of this compound offers a versatile platform for various chemical transformations, allowing for the modification of the compound's structure and properties. These transformations primarily involve the interconversion of the hydroxyl functional group and methodologies aimed at elongating or shortening the propyl chain. Such modifications are crucial in synthetic organic chemistry for creating derivatives with altered biological activities or for use as intermediates in the synthesis of more complex molecules.
Functional Group Interconversions
The secondary hydroxyl group in this compound is a key site for functional group interconversions. The most prominent transformation is its oxidation to the corresponding ketone, benzyl N-[(2S)-2-oxopropyl]carbamate. This conversion is significant as α-amino ketones are valuable synthetic intermediates. nih.govorganic-chemistry.org Several mild oxidation methods are available that are compatible with the N-Cbz protecting group and the stereocenter.
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org It is known for its high chemoselectivity, proceeding under neutral pH and at room temperature, which minimizes the risk of side reactions such as epimerization of the adjacent stereocenter. commonorganicchemistry.com The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM). wikipedia.org The tolerance of DMP to various functional groups makes it a suitable choice for the oxidation of N-protected amino alcohols. wikipedia.org
Swern Oxidation: The Swern oxidation provides another effective method for converting the secondary alcohol of this compound to the corresponding ketone. wikipedia.orgchemistrysteps.com This procedure utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA). youtube.com The reaction is conducted at low temperatures, typically -78 °C, to ensure stability of the reactive intermediates. nih.gov The Swern oxidation is well-regarded for its mild conditions and compatibility with a wide array of functional groups. wikipedia.org
The resulting benzyl N-[(2S)-2-oxopropyl]carbamate is a chiral α-amino ketone, a structural motif present in numerous bioactive molecules and a versatile building block in organic synthesis. nih.govrsc.org The ketone functionality can undergo a variety of subsequent reactions, such as reductive amination or the formation of new carbon-carbon bonds.
| Oxidation Method | Reagents | Typical Conditions | Product | Key Advantages |
|---|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Ketone | Mild, neutral pH, high chemoselectivity. wikipedia.orgcommonorganicchemistry.com |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | DCM, -78 °C to Room Temperature | Ketone | Mild conditions, broad functional group tolerance. wikipedia.orgchemistrysteps.com |
Chain Elongation and Shortening Methodologies
Modifying the length of the alkyl chain in this compound can be achieved through multi-step synthetic sequences that often begin with the functional group interconversion described above.
Chain Elongation:
A common strategy for chain elongation involves the conversion of the hydroxyl group to a carbonyl group, followed by a carbon-carbon bond-forming reaction. For instance, the oxidation of this compound to benzyl N-[(2S)-2-oxopropyl]carbamate provides a ketone that can undergo various reactions to extend the carbon chain.
One of the most widely used methods for converting ketones to alkenes, thereby elongating the carbon chain, is the Wittig reaction . wikipedia.orglumenlearning.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). organic-chemistry.org The choice of the ylide determines the nature of the substituent added to the chain. For example, reaction with methylenetriphenylphosphorane would introduce a methylene group, converting the ketone to an alkene with one additional carbon atom. The resulting alkene can then be subjected to further transformations, such as hydrogenation, to yield a saturated and elongated alkyl chain. The Wittig reaction is known for its reliability and broad scope. wikipedia.orglumenlearning.com
Chain Shortening:
Methodologies for shortening the alkyl chain of this compound are less direct and often require more elaborate synthetic strategies. One potential, though not directly applicable, method for C-C bond cleavage is the retro-aldol reaction . However, this reaction typically requires a β-hydroxy carbonyl compound, which is not the starting material in this case.
A more plausible, albeit multi-step, approach for chain shortening could involve oxidative cleavage. For instance, if the propyl chain were to be further functionalized to a vicinal diol (a 1,2-diol), this diol could be cleaved using an oxidizing agent like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). nih.gov This cleavage would break a carbon-carbon bond and result in the formation of two carbonyl compounds. For example, if this compound were converted to benzyl N-[(2S,3R)-2,3-dihydroxybutyl]carbamate, periodate cleavage would yield an aldehyde and formaldehyde, effectively shortening the chain. However, the initial introduction of a second hydroxyl group in a stereocontrolled manner would be a necessary prerequisite for such a strategy.
Another conceptual approach involves a quinone-catalyzed oxidative deformylation of 1,2-amino alcohols, which results in C-C bond cleavage to form an imine. beilstein-journals.org While this has been demonstrated on other amino alcohols, its direct applicability to this compound for chain shortening would require further investigation and likely modification of the substrate.
| Methodology | Key Transformation | Required Intermediate | Description |
|---|---|---|---|
| Chain Elongation (Wittig Reaction) | Ketone to Alkene | Benzyl N-[(2S)-2-oxopropyl]carbamate | Reaction of the ketone with a phosphorus ylide to form a C=C bond, extending the carbon chain. wikipedia.orglumenlearning.comorganic-chemistry.org |
| Chain Shortening (Oxidative Cleavage) | Vicinal Diol to Carbonyls | A diol derivative of the starting material | Cleavage of a C-C bond in a 1,2-diol using an oxidizing agent like sodium periodate. nih.gov |
Applications of Benzyl N 2s 2 Hydroxypropyl Carbamate As a Synthetic Intermediate
Role in Asymmetric Synthesis of Chiral Amines and Amino Alcohols
Chiral amines and amino alcohols are ubiquitous structural motifs in pharmaceuticals, natural products, and chiral ligands. Benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate provides a strategic entry point for the synthesis of these valuable compounds, with the inherent chirality of the starting material guiding the stereochemical outcome of subsequent transformations.
The hydroxyl group of benzyl N-[(2S)-2-hydroxypropyl]carbamate can be readily oxidized to a ketone, yielding a versatile intermediate for the synthesis of a range of chiral amino alcohols. Subsequent stereoselective reduction of the ketone can afford diastereomerically pure amino alcohols. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a variety of functionalities and extend the carbon chain.
A key application of this intermediate is in the synthesis of β-blockers and other pharmaceuticals containing the 1-amino-2-propanol backbone. For instance, it can serve as a precursor to (S)-propranolol and related analogues through N-alkylation with an appropriate aromatic epoxide, followed by deprotection of the Cbz group.
Table 1: Examples of Chiral Amines and Amino Alcohols Synthesized from this compound
| Target Compound | Synthetic Strategy | Key Transformation(s) |
| (S)-1-Amino-2-propanol | Deprotection | Hydrogenolysis of the Cbz group |
| (S)-Propranolol | N-Alkylation and Deprotection | Reaction with 1-(naphthalen-1-yloxy)oxirane |
| Chiral β-Amino Alcohols | Oxidation and Reduction | Oxidation of the hydroxyl group to a ketone, followed by stereoselective reduction |
| Chiral Diamines | Functional Group Interconversion | Conversion of the hydroxyl group to an amine |
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of a vast array of biologically active compounds. The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a protected amine, makes it an ideal precursor for the synthesis of various chiral heterocycles.
One of the most common applications is the synthesis of chiral oxazolidinones. Intramolecular cyclization, often promoted by a base, leads to the formation of a five-membered oxazolidinone ring. This transformation can be followed by N-alkylation or acylation to introduce further diversity. Chiral oxazolidinones are valuable chiral auxiliaries in asymmetric synthesis and are also present in several marketed drugs.
Furthermore, derivatization of the hydroxyl group, for instance, by conversion to an azide (B81097), followed by reduction and intramolecular cyclization, can provide access to chiral piperidines and other saturated nitrogen heterocycles. The specific reaction conditions and the nature of the activating agent for the hydroxyl group can be tailored to control the ring size and substitution pattern of the resulting heterocycle.
Use in the Construction of Complex Stereocenters
The stereodefined hydroxyl group in this compound can be exploited to direct the formation of new stereocenters in a diastereoselective manner. This is a powerful strategy for the construction of complex molecules with multiple chiral centers.
The hydroxyl group can act as a directing group in various chemical reactions, including epoxidations and dihydroxylations of adjacent double bonds. In such cases, the chiral alcohol can coordinate to the metal catalyst, influencing the facial selectivity of the reaction and leading to a high degree of diastereoselectivity.
Moreover, the hydroxyl group can be used to attach a chiral auxiliary, which then controls the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, leaving the newly formed stereocenter in place. This approach has been utilized in aldol (B89426) reactions and alkylations to generate products with high diastereomeric purity.
Derivatization for Library Synthesis
In the field of drug discovery, the synthesis of compound libraries is a crucial strategy for identifying new lead compounds. The functional handles present in this compound, namely the hydroxyl group and the protected amine, allow for its use as a scaffold for the generation of diverse molecular libraries.
The hydroxyl group can be readily acylated, etherified, or converted to other functional groups through a variety of high-throughput reactions. Similarly, after deprotection of the Cbz group, the resulting primary amine can be subjected to a wide range of derivatization reactions, including amidation, sulfonylation, and reductive amination.
This dual functionality allows for a combinatorial approach to library synthesis. By reacting a set of building blocks with the hydroxyl group and another set with the deprotected amine, a large and diverse library of compounds can be rapidly assembled. These libraries can then be screened for biological activity, accelerating the drug discovery process.
Stereochemical Integrity and Control in Reactions Involving Benzyl N 2s 2 Hydroxypropyl Carbamate
Retention of Configuration in Chemical Transformations
The retention of stereochemical configuration at the C2 position of benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate in nucleophilic substitution reactions is often achieved through the principle of neighboring group participation (NGP). chem-station.comwikipedia.org In this mechanistic pathway, a nearby functional group within the molecule acts as an internal nucleophile, leading to a double inversion at the reaction center, which ultimately results in the net retention of stereochemistry. chem-station.comstackexchange.com
For benzyl N-[(2S)-2-hydroxypropyl]carbamate, the carbonyl oxygen of the carbamate (B1207046) group can act as the participating neighboring group. When the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, the carbonyl oxygen can attack the electrophilic C2 carbon in an intramolecular SN2 reaction. This initial step forms a transient, cyclic oxazolinium-like intermediate, with an inversion of configuration at C2. Subsequently, an external nucleophile attacks this intermediate, again via an SN2 mechanism, opening the ring and leading to a second inversion of configuration. The net result of these two sequential inversions is the formation of a product with the same stereochemistry as the starting material.
| Substrate Analogue | Leaving Group | Nucleophile | Product | Stereochemical Outcome |
| N-Cbz-(S)-alaninol tosylate | Tosylate | Acetate | N-Cbz-(S)-2-acetoxypropylamine | Retention |
| N-Cbz-(S)-alaninol mesylate | Mesylate | Azide (B81097) | N-Cbz-(S)-2-azidopropylamine | Retention |
| N-Cbz-(S)-alaninol tosylate | Tosylate | Thioacetate | N-Cbz-(S)-2-thioacetoxypropylamine | Retention |
Table 1: Representative Reactions Proceeding with Retention of Configuration via Neighboring Group Participation. This table is a representation of expected outcomes based on the principle of NGP.
Inversion of Configuration and its Synthetic Utility
Achieving a clean inversion of configuration at a stereocenter is a critical transformation in asymmetric synthesis, allowing for the conversion of one enantiomer into another. The Mitsunobu reaction is a powerful and widely employed method for achieving such an inversion at the hydroxyl-bearing carbon of this compound. organic-chemistry.orgresearchgate.net This reaction proceeds via a well-defined SN2 mechanism, which inherently leads to an inversion of the stereochemical configuration. nih.gov
In the Mitsunobu reaction, the alcohol is activated by a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov This activation converts the hydroxyl group into a good leaving group in the form of an alkoxyphosphonium salt. A suitable nucleophile can then displace this leaving group in a backside attack, resulting in the desired product with an inverted stereocenter. nih.govnih.gov
The versatility of the Mitsunobu reaction allows for the introduction of a wide range of functionalities with concomitant inversion of stereochemistry. For instance, using a carboxylic acid as the nucleophile will yield the corresponding ester with an inverted configuration. Similarly, nitrogen nucleophiles like phthalimide or sulfonamides can be used to introduce a protected amino group, providing access to chiral diamines. nih.gov
| Starting Material | Nucleophile | Reagents | Product | Stereochemical Outcome |
| This compound | Benzoic Acid | PPh3, DEAD | Benzyl N-[(2R)-2-benzoyloxypropyl]carbamate | Inversion |
| This compound | Phthalimide | PPh3, DIAD | Benzyl N-[(2R)-2-phthalimidopropyl]carbamate | Inversion |
| This compound | Hydrazoic Acid (HN3) | PPh3, DEAD | Benzyl N-[(2R)-2-azidopropyl]carbamate | Inversion |
Table 2: Examples of Mitsunobu Reactions Leading to Inversion of Configuration. This table provides illustrative examples of the Mitsunobu reaction on the title compound.
Diastereoselective Control in Remote Functionalization
Beyond controlling the stereochemistry at the C2 position, the inherent chirality of this compound can be exploited to direct the stereochemical outcome of reactions at other positions within the molecule, a concept known as diastereoselective remote functionalization. A key strategy in this regard involves the oxidation of the primary alcohol to the corresponding aldehyde, N-Cbz-(S)-alaninal. This chiral aldehyde can then undergo diastereoselective nucleophilic additions, where the existing stereocenter at C2 influences the creation of a new stereocenter.
The stereochemical course of such additions is often rationalized using predictive models like the Felkin-Ahn or Cram-chelation models. The choice of nucleophile, Lewis acid catalyst, and reaction conditions can significantly impact the degree and sense of diastereoselectivity. For instance, the addition of allyltrimethylsilane to various N-protected L-alaninals has been studied, demonstrating that high levels of asymmetric induction can be achieved. researchgate.net The nature of the nitrogen protecting group and the choice of Lewis acid were found to be crucial in controlling the diastereomeric ratio of the resulting homoallylic alcohols. researchgate.net
In a specific study, the diastereoselective addition of various allyl reagents to N-monoprotected and N,N-diprotected L-alaninals was investigated. It was observed that the nature of the N-protecting groups had a significant effect on the stereochemical outcome of the C3-elongation processes. researchgate.net
| Chiral Aldehyde | Nucleophile/Reagents | Major Diastereomer | Diastereomeric Ratio |
| N-Cbz-L-alaninal | Allyl bromide/Zn, aq. NH4Cl | syn-homoallylic alcohol | Varies with conditions |
| N-Cbz-L-alaninal | Allyltrimethylsilane/SnCl4 | anti-homoallylic alcohol | High diastereoselectivity |
| N-Boc-L-alaninal | Allyl bromide/Zn, aq. NH4Cl | syn-homoallylic alcohol | Varies with conditions |
Table 3: Diastereoselective Additions to N-Protected L-Alaninals. This table summarizes findings from studies on diastereoselective additions to N-protected alaninals, which serve as a close proxy for the aldehyde derived from the title compound. researchgate.net
Computational and Mechanistic Investigations
Theoretical Studies on Conformation and Stereoelectronic Effects
The conformational landscape of benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate is dictated by a combination of steric and stereoelectronic effects. While specific theoretical studies on this exact molecule are not widely published, valuable insights can be drawn from computational analyses of closely related carbamate (B1207046) structures, such as Boc-2-amino-1-propanol.
Research on carbamate monomers reveals that, compared to peptides, the carbamate backbone is more rigid. This rigidity is attributed to the extended delocalization of π-electrons across the O=C-N system. Computational studies using Density Functional Theory (DFT) have shown that carbamates can adopt both cis and trans conformations around the amide bond, with the cis configuration being surprisingly stable in some cases. This is a notable deviation from peptides, which predominantly favor the trans configuration. The stability of different conformers is influenced by intramolecular hydrogen bonding, particularly involving the hydroxyl group of the 2-hydroxypropyl moiety and the carbamate's carbonyl oxygen or N-H group.
Reaction Mechanism Elucidation for Key Transformations
The primary transformation involving benzyl N-[(2S)-2-hydroxypropyl]carbamate is its synthesis, which typically proceeds via the reaction of (2S)-1-aminopropan-2-ol with benzyl chloroformate. This reaction is a classic example of N-acylation and follows a nucleophilic acyl substitution mechanism.
The reaction is generally initiated by the nucleophilic attack of the primary amine group of (2S)-1-aminopropan-2-ol on the electrophilic carbonyl carbon of benzyl chloroformate. guidechem.comyoutube.comwikipedia.org The presence of a base, such as sodium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. guidechem.comreddit.com
The stepwise mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (2S)-1-aminopropan-2-ol attacks the carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final product, this compound, and the corresponding salt of the base.
This mechanism is analogous to the well-established process of forming the benzyloxycarbonyl (Cbz) protecting group on amines, a fundamental reaction in peptide synthesis. wikipedia.org The stereocenter at the (2S) position of the hydroxypropyl moiety is generally not affected during this reaction as it is not directly involved in the bond-forming or bond-breaking steps.
Docking and Binding Studies (Non-clinical, focusing on molecular interactions with enzymes or receptors)
Hypothetical docking studies would likely reveal that the key functional groups of this compound—the benzyl ring, the carbamate linkage, and the hydroxyl group—play distinct roles in binding.
Hydrogen Bonding: The N-H and C=O groups of the carbamate linkage, as well as the terminal hydroxyl group, are prime candidates for forming hydrogen bonds with amino acid residues in an enzyme's active site, such as serine, histidine, or aspartic acid. nih.gov
Hydrophobic Interactions: The benzyl group can engage in hydrophobic or π-stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine within the binding pocket. nih.gov
Covalent Interactions: In some cases, carbamates can act as pseudo-irreversible inhibitors by forming a covalent bond with a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to carbamylation of the enzyme. nih.gov
The table below summarizes findings from docking studies of various carbamate derivatives with different enzymes, illustrating the types of interactions that could be anticipated for this compound.
| Carbamate Derivative Class | Target Enzyme | Key Interacting Residues (Example) | Primary Interactions Observed | Binding Affinity (ΔG) Range (kcal/mol) |
| Flavonoid Carbamates | Acetylcholinesterase (AChE) | Ser203, His447, Trp86, Tyr337 | Hydrogen Bonding, Hydrophobic Interactions | -6.7 to -10.4 nih.gov |
| Tacrine-Carbamate Hybrids | Butyrylcholinesterase (BuChE) | Not Specified | Covalent Docking (Carbamylation) | Not Specified nih.gov |
| Benzimidazole-2-carbamates | α-Glucosidase | Not Specified | Lower Free Binding Energy than Acarbose | -3.17 to -4.27 researchgate.net |
| General Carbamates | Monoacylglycerol Lipase (B570770) (MAGL) | Not Specified | Computational Screening | Not Specified ijpsdronline.com |
These studies collectively suggest that this compound possesses the necessary structural features to bind effectively to enzyme active sites, with its specific interactions being dependent on the topology and amino acid composition of the particular binding pocket.
Analytical Methodologies for Characterization in Research
Chromatographic Separation Methods (e.g., HPLC, GC for purity and enantiomeric excess)
Chromatographic methods are essential for assessing the purity and, critically, the enantiomeric excess (e.e.) of Benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate. Given the chiral nature of the molecule, techniques that can separate enantiomers are of paramount importance.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of the compound. Supercritical Fluid Chromatography (SFC), a form of normal phase chromatography that uses supercritical CO₂ as the main mobile phase, is particularly effective for this separation. By using a suitable chiral column, the (S)- and (R)-enantiomers can be resolved into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess of the sample, which is a critical measure of its stereochemical purity.
Chiral SFC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Technique | Supercritical Fluid Chromatography (SFC) |
| Column | CHIRALPAK® AD-H |
| Mobile Phase | 5% Methanol in supercritical CO₂ |
| Flow Rate | 2.5 mL/min |
| Retention Time ((R)-enantiomer) | 3.4 min |
| Retention Time ((S)-enantiomer) | 3.8 min |
Chiroptical Methods for Enantiomeric Purity Determination (e.g., Polarimetry, CD spectroscopy)
Chiroptical methods exploit the interaction of chiral molecules with plane-polarized light to provide information about their stereochemistry.
Polarimetry
Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. Benzyl N-[(2S)-2-hydroxypropyl]carbamate, being a single enantiomer, is optically active and rotates the plane of polarized light. The specific rotation ([α]) is a characteristic physical property of the compound. For the (S)-enantiomer, the rotation is dextrorotatory, indicated by a positive sign. The measurement is standardized by the sodium D-line wavelength (589 nm) and recorded at a specific temperature and concentration in a given solvent.
Specific Rotation Data
| Parameter | Value |
| Wavelength | D-line of Sodium (589 nm) |
| Temperature | 22 °C |
| Concentration (c) | 1.0 g/100 mL |
| Solvent | Chloroform (CHCl₃) |
| Specific Rotation ([α]²²_D) | +12.5° |
Circular Dichroism (CD) Spectroscopy
While specific data for this compound is not widely published, Circular Dichroism (CD) spectroscopy serves as another powerful chiroptical technique. It measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly the conformation of the carbamate (B1207046) chromophore in its chiral environment. This can be used to confirm the absolute configuration by comparison with related molecules or theoretical calculations.
Future Directions and Emerging Research Areas
Green Chemistry Approaches to Synthesis
The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research on benzyl (B1604629) N-[(2S)-2-hydroxypropyl]carbamate is expected to focus on developing greener synthetic routes that minimize waste, avoid hazardous reagents, and improve atom economy.
One promising avenue is the use of carbon dioxide (CO2) as a renewable C1 feedstock. acs.orgacs.org Traditional methods for carbamate (B1207046) synthesis often rely on phosgene (B1210022) or its derivatives, which are highly toxic. A greener alternative involves the catalytic reaction of amines, alcohols, and CO2. Research into the stereoselective synthesis of chiral carbamates from meso-epoxides and CO2 has shown that it is possible to produce optically active carbamates with high enantioselectivity. acs.orgacs.org Applying this strategy to the synthesis of benzyl N-[(2S)-2-hydroxypropyl]carbamate from a suitable chiral precursor and CO2 could offer a safer and more sustainable manufacturing process.
Another key area is the implementation of biocatalysis. Enzymes, such as lipases, can offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been effectively used in the synthesis and purification of carbamates within continuous flow systems. nih.govbeilstein-journals.org Future work could explore the enzymatic resolution of racemic precursors or the direct enzymatic synthesis of this compound to enhance the sustainability of its production.
| Parameter | Conventional Synthesis (e.g., using Benzyl Chloroformate) | Potential Green Synthesis (e.g., using CO2) | Potential Biocatalytic Route |
|---|---|---|---|
| Carbon Source | Benzyl Chloroformate (derived from Phosgene) | Carbon Dioxide (CO2) | (S)-Alaninol, Benzyl Alcohol |
| Reagent Toxicity | High (Phosgene is highly toxic) | Low (CO2 is non-toxic) | Low (Enzymes are biodegradable) |
| Reaction Conditions | Often requires harsh conditions and stoichiometric base | Requires catalyst, potentially milder conditions | Mild (ambient temperature and pressure) |
| Byproducts | Chloride salts, potential for toxic waste | Water (in some routes) | Minimal, often water |
| Stereocontrol | Reliant on chiral starting material | Potential for catalyst-controlled stereoselectivity acs.orgacs.org | High enantioselectivity inherent to enzymes |
Novel Catalytic Applications
The inherent chirality and functional groups (hydroxyl and carbamate) of this compound make it an intriguing candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. The β-amino alcohol scaffold is a well-established privileged structure in catalysis.
Future research could explore the derivatization of the hydroxyl group to coordinate with metal centers, creating novel chiral metal complexes. Such catalysts could be applied to a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, new ligands derived from N-benzylproline have been shown to form stable Ni(II)-Schiff base complexes that are effective in the asymmetric synthesis of functionalized amino acids. beilstein-journals.org Similarly, modifying this compound could lead to new, efficient catalysts.
The compound itself, or a simple derivative, might also function as an organocatalyst. The hydrogen-bonding capabilities of the N-H and O-H groups could be exploited to activate substrates and control the stereochemical outcome of reactions.
| Reaction Type | Potential Role of Compound Derivative | Example Transformation | Target Outcome |
|---|---|---|---|
| Asymmetric Aldol (B89426) Reaction | Chiral Ligand for Lewis Acid | Benzaldehyde + Acetone | High enantiomeric excess (ee) of aldol product |
| Asymmetric Hydrogenation | Chiral Ligand for Ru or Rh catalyst | Prochiral Ketone → Chiral Alcohol | High conversion and ee |
| Asymmetric Michael Addition | Organocatalyst | Aldehyde + Nitro-olefin | High diastereoselectivity and ee |
| Asymmetric Epoxidation | Chiral Ligand for Ti or V catalyst | Allylic Alcohol → Chiral Epoxide | High ee |
Integration into Flow Chemistry Systems
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for reaction telescoping. nih.govucd.ie The synthesis of various carbamates has been successfully translated to flow systems, often demonstrating higher yields and shorter reaction times. researchgate.net
Future research will likely focus on developing a continuous flow synthesis for this compound. This could involve pumping a solution of (S)-alaninol and a benzylating agent through a heated reactor coil. The Curtius rearrangement, a common method for forming the isocyanate precursor to carbamates, is particularly well-suited to flow chemistry due to the safe handling of potentially hazardous acyl azide (B81097) intermediates in small, controlled volumes. nih.govbeilstein-journals.org
Furthermore, flow systems can enable the telescoping of multiple reaction steps. For example, the synthesis of the carbamate could be directly coupled with an in-line purification step, perhaps using scavenger resins or biocatalytic columns to remove impurities, thereby streamlining the entire process. nih.govresearchgate.net
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
|---|---|---|
| Safety | Handling of bulk reagents, potential thermal runaway | Small reaction volumes, superior heat transfer, safer handling of intermediates researchgate.net |
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Scalability | Difficult, requires larger reactors | Easier, numbering-up or longer run times |
| Process Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time |
| Integration | Step-wise processing with intermediate isolation | Potential for multi-step, telescoped reactions with in-line purification nih.govucd.ie |
Advanced Material Science Applications (Non-biological)
The carbamate functional group is a key component of polyurethanes, one of the most versatile classes of polymers. The incorporation of chiral building blocks like this compound into polymer structures is an emerging area with the potential to create advanced materials with unique properties.
Future research could investigate the use of this compound as a monomer or a chiral pendant group in the synthesis of novel, non-biological polymers. As a monomer, its di-functionality (after derivatizing the carbamate N-H or using the hydroxyl group) could lead to the formation of sequence-defined polycarbamates. nih.gov The inherent chirality of the monomer unit could induce the formation of helical polymer structures, leading to materials with interesting chiroptical properties.
When used as a chiral side chain on a polymer backbone, this compound could influence the polymer's secondary structure and macroscopic properties. Such chiral polymers have potential applications in chiral separation (as stationary phases for chromatography), asymmetric catalysis, and as functional materials that respond to chiral stimuli. The carbamate group's rigidity and hydrogen-bonding capability can contribute to creating ordered polymer structures. nih.govnih.gov
| Application Area | Role of this compound | Potential Material Property | Example of Use |
|---|---|---|---|
| Chiral Chromatography | Chiral pendant group on a polymer support | Enantioselective recognition | Stationary phase for HPLC columns |
| Chiroptical Materials | Monomer for helical polymers | Circular dichroism, circularly polarized luminescence | Optical sensors, displays |
| Asymmetric Catalysis Support | Immobilized chiral ligand on a polymer | Recyclable catalyst with high stereoselectivity | Heterogeneous catalytic systems |
| Functional Polymers | Monomer in sequence-defined polycarbamates nih.gov | Controlled folding and self-assembly | Smart materials, molecular recognition surfaces |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
